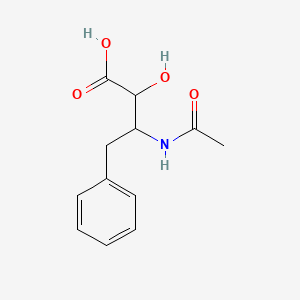
3-Acetamido-2-hydroxy-4-phenylbutanoic acid
描述
Threo-(3-Acetyl)-(2RS)-AHPA is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a threo-configuration, making it a subject of study in organic chemistry and related disciplines.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
3-acetamido-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(11(15)12(16)17)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7H2,1H3,(H,13,14)(H,16,17) |
InChI 键 |
DQZRIAPQRYKDHC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of threo-(3-Acetyl)-(2RS)-AHPA typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of threo-(3-Acetyl)-(2RS)-AHPA can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as cellulose sulfonic acid, can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Threo-(3-Acetyl)-(2RS)-AHPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the acetyl group to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Threo-(3-Carboxyl)-(2RS)-AHPA.
Reduction: Threo-(3-Hydroxy)-(2RS)-AHPA.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Threo-(3-Acetyl)-(2RS)-AHPA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
作用机制
The mechanism of action of threo-(3-Acetyl)-(2RS)-AHPA involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing the active threo-(2RS)-AHPA moiety. This moiety can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid (IAA): A well-known plant hormone with similar structural features.
3-(Bromoacetyl)coumarins: Compounds with similar acetyl groups but different core structures.
Uniqueness
Threo-(3-Acetyl)-(2RS)-AHPA is unique due to its specific threo-configuration and the presence of an acetyl group, which imparts distinct chemical and biological properties. Unlike IAA, which is primarily a plant hormone, threo-(3-Acetyl)-(2RS)-AHPA has broader applications in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


